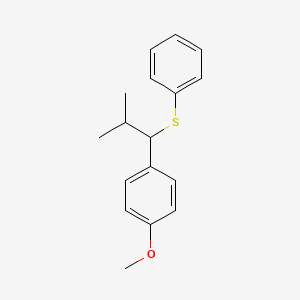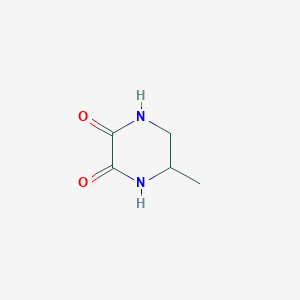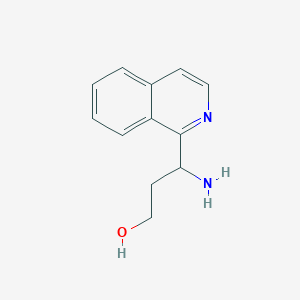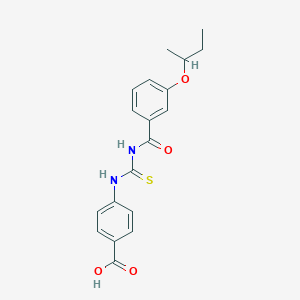
Agn-PC-094pll
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-094pll is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-094pll involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Purification: The intermediate is purified using techniques such as recrystallization or chromatography.
Final Reaction: The purified intermediate undergoes a final reaction to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize waste. Common methods include:
Batch Processing: Where the reactions are carried out in large batches.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-094pll undergoes various types of chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced by reducing agents.
Substitution: Where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions of this compound typically involve common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce various oxidized derivatives.
Reduction: Can yield reduced forms of the compound.
Substitution: Can result in substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Agn-PC-094pll has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of various industrial products due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Agn-PC-094pll exerts its effects involves several molecular targets and pathways. The compound interacts with specific enzymes and receptors, leading to changes in cellular processes. The exact pathways depend on the context in which the compound is used, but common mechanisms include:
Enzyme Inhibition: Where the compound inhibits the activity of specific enzymes.
Receptor Binding: Where the compound binds to receptors on the cell surface, triggering a response.
Propriétés
Numéro CAS |
535958-14-6 |
|---|---|
Formule moléculaire |
C19H20N2O4S |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
4-[(3-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H20N2O4S/c1-3-12(2)25-16-6-4-5-14(11-16)17(22)21-19(26)20-15-9-7-13(8-10-15)18(23)24/h4-12H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
Clé InChI |
RUGGITASGVZEED-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


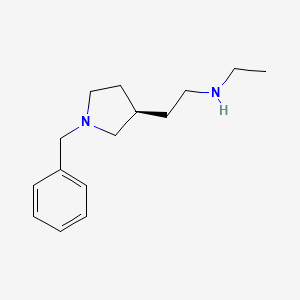
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
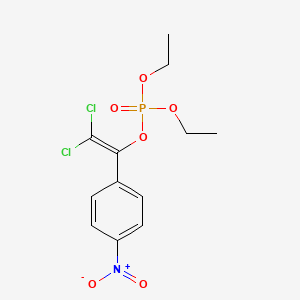
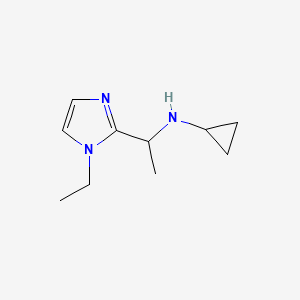
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
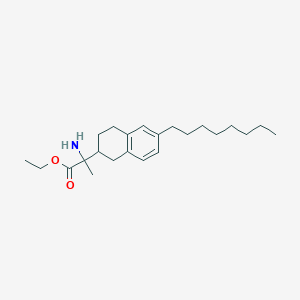
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
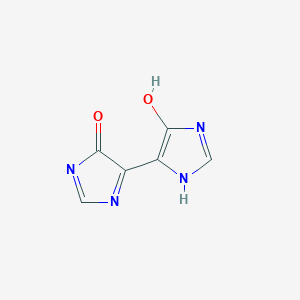
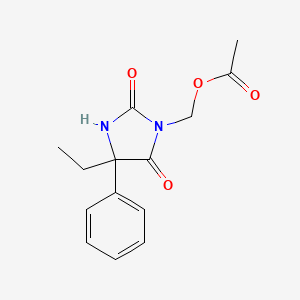
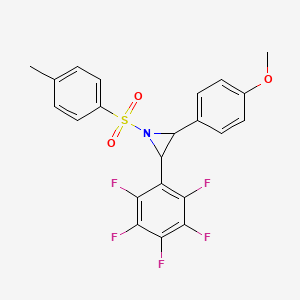
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
